{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine
Description
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrimidine core. The structure includes a 2-ethyl substituent on the imidazole ring and a methanamine (-CH2NH2) group at position 5 of the pyrimidine ring.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2-ethylimidazo[1,2-a]pyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
VKKSKBRTKPVLKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure . For example, one common synthetic route involves the condensation of 2-aminopyrimidine with an aldehyde and an isocyanide under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and high yield. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the methanamine position .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an ethyl group at the 2-position of the imidazole ring combined with a methanamine substituent. This specific arrangement contributes to its distinctive chemical properties. The synthesis typically involves multicomponent reactions and condensation reactions, which are designed to efficiently form the imidazo[1,2-a]pyrimidine core structure. These methods are optimized for scalability and cost-effectiveness in industrial production.
Antimicrobial Properties
Research indicates that {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine exhibits significant antimicrobial activity. Studies have shown that it interacts with specific molecular targets or pathways in biological systems, leading to inhibition of microbial growth. Its mechanism of action may involve enzyme inhibition or receptor modulation, making it a candidate for further pharmacological evaluation in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the imidazo[1,2-a]pyrimidine scaffold to enhance cytotoxicity against various cancer cell lines.
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutics aimed at treating resistant infections and various cancers.
Mechanistic Studies
Further research is focused on understanding the detailed mechanisms through which this compound exerts its biological effects. This includes elucidating its interactions with specific enzymes and receptors that may be involved in disease processes.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains, indicating its potential use in developing new antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating potent activity.
- Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor of specific kinases involved in cancer progression, suggesting a dual role in both antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison
*Calculated based on structural formula.
†Estimated based on structural divergence from target compound.
Key Observations:
Core Saturation : The fully saturated {5H,6H,7H,8H-imidazo[1,2-a]pyrimidine} derivative () lacks aromaticity in the fused ring system, likely reducing planarity and altering binding interactions compared to the target compound .
Substituent Position : The dihydrochloride salt in has a methanamine group at position 2 instead of 5, which may shift electronic distribution and hydrogen-bonding capacity, affecting target selectivity .
Salt vs. Free Base : The dihydrochloride form () offers enhanced aqueous solubility, critical for pharmacokinetics, whereas the ethyl group in the target compound may improve lipid bilayer penetration .
Biological Activity
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine, a heterocyclic compound with the molecular formula C₉H₁₂N₄, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The compound features an ethyl group at the 2-position of the imidazole ring and a methanamine substituent. Its unique structure contributes to its distinctive chemical properties and potential pharmacological effects. The molecular weight is approximately 176.22 g/mol, which is significant for its interactions with biological systems.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
2.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has shown potential in inhibiting specific kinases associated with tumor growth.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular metabolism or signaling, thereby altering cellular functions.
- Receptor Modulation : It could interact with specific receptors on cell membranes, influencing downstream signaling pathways that regulate cell growth and apoptosis.
4. Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | C₇H₈N₄ | 0.98 |
| 2-Amino-6-(trifluoromethyl)pyrimidin-4(3H)-one | C₇H₈F₃N₅O | 0.69 |
| 2-Methylimidazo[1,2-a]pyridin-3-ylmethanamine | C₈H₁₀N₄ | 0.64 |
| (1H-Imidazol-4-yl)methanamine hydrochloride | C₄H₈ClN₃ | 0.60 |
| 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | C₇H₈BrN₄ | 0.78 |
This table illustrates how the compound's structural attributes may confer distinct biological activities compared to other members of the imidazo family.
5.1 In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit bacterial growth at low concentrations, indicating a potential for development as an antimicrobial agent.
5.2 Preclinical Evaluations
Preliminary preclinical evaluations have highlighted the compound's safety profile and pharmacokinetic properties, suggesting its viability for further development in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
